molecular formula C24H27FN2O3S B2382986 6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 892763-05-2

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No. B2382986
M. Wt: 442.55
InChI Key: XLDAXYSKEQBPRS-UHFFFAOYSA-N
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Description

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Photophysical Studies

Studies on similar fluoroquinolones have explored their photophysical properties, such as fluorescence and photo-induced electron transfer. These properties are crucial in understanding the behavior of such compounds under different conditions, which can be applied in developing fluorescence-based probes or sensors in biological and chemical research. The role of different substituents, like the piperazine group, in the photophysical behavior of these compounds has been a subject of investigation, providing insights into how structural modifications can influence their photophysical properties (Cuquerella et al., 2006).

Antimicrobial Activity

Fluoroquinolones, including those with piperazine substituents, have been extensively studied for their antimicrobial activities. These studies have led to the development of novel fluoroquinolone derivatives with enhanced efficacy against various bacterial strains, including drug-resistant ones. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how different modifications can enhance or reduce their antimicrobial properties (Sheu et al., 1998).

Antiproliferative and Anticancer Applications

Research has also delved into the antiproliferative properties of fluoroquinolone derivatives, evaluating their potential as anticancer agents. Studies on compounds similar to "6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one" have shown promising results against various cancer cell lines, leading to further investigations into their mechanism of action and potential therapeutic applications (Tseng et al., 2011).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of fluoroquinolone derivatives is crucial for their development as therapeutic agents. Studies have identified the major metabolites of these compounds and investigated their pharmacokinetic profiles in vivo and in vitro. This research provides valuable information on the bioavailability, distribution, metabolism, and excretion of these compounds, which is essential for their clinical development (Kim et al., 2013).

properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDAXYSKEQBPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one

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